1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea
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Overview
Description
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea is a complex organic compound that features a unique combination of aromatic and heterocyclic structures. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Urea Derivative: This step involves the reaction of an isocyanate with an amine to form the urea linkage.
Construction of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors such as diamines and diketones.
Attachment of the Thiophene Group: This step often involves cross-coupling reactions, such as Suzuki or Stille coupling, to attach the thiophene moiety to the pyrazine ring.
Formation of the Dioxin Ring: The dioxin ring is typically formed through intramolecular cyclization reactions involving dihydroxybenzene derivatives.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control conditions to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which may reduce the urea or aromatic rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, often under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
- 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(pyrazin-2-ylmethyl)urea
- 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea
- 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-(pyridin-2-yl)pyrazin-2-yl)methyl)urea
Uniqueness: The presence of the thiophene group in 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea distinguishes it from similar compounds. This thiophene moiety can enhance the compound’s electronic properties and potentially increase its biological activity, making it a unique candidate for further research and development.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c23-18(22-12-3-4-14-15(10-12)25-8-7-24-14)21-11-13-17(20-6-5-19-13)16-2-1-9-26-16/h1-6,9-10H,7-8,11H2,(H2,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUIBXDMOSONOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)NCC3=NC=CN=C3C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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